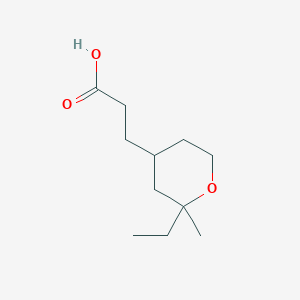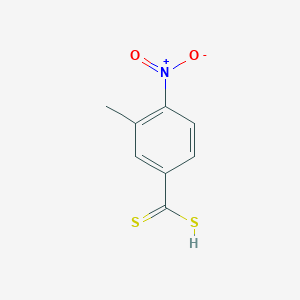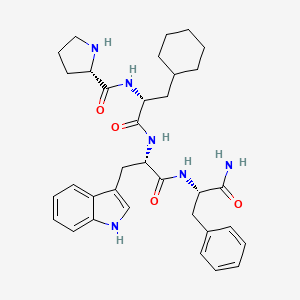![molecular formula C13H13N3O2 B14209966 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione CAS No. 828931-70-0](/img/structure/B14209966.png)
1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of ethylamine with phenylglyoxal in the presence of a base, followed by cyclization with formamide . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Aplicaciones Científicas De Investigación
1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as conductivity and fluorescence
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological effects .
Comparación Con Compuestos Similares
- 1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
- 1-Ethyl-2-(4-methylphenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
- 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-4,5-dione
Comparison: 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
828931-70-0 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
1-ethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]imidazole-5,6-dione |
InChI |
InChI=1S/C13H13N3O2/c1-2-15-10(9-6-4-3-5-7-9)8-16-12(18)11(17)14-13(15)16/h3-7,10H,2,8H2,1H3 |
Clave InChI |
NZHPJGJQHPWYLV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(CN2C1=NC(=O)C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




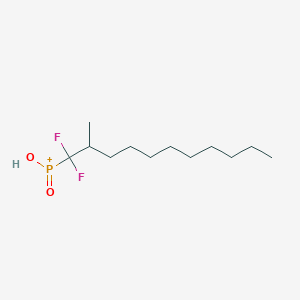
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
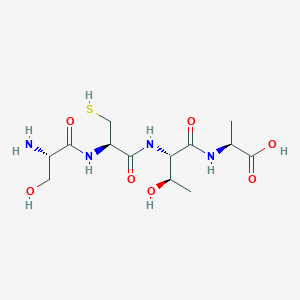

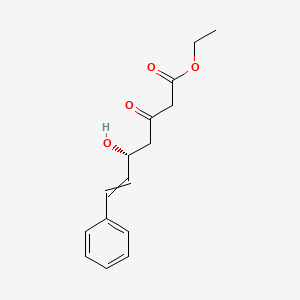
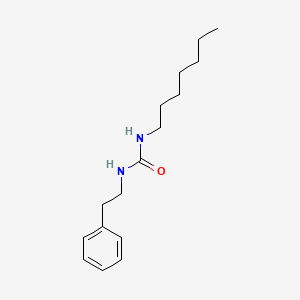
![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
